2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide
CAS No.: 51224-13-6
Cat. No.: VC20770488
Molecular Formula: C15H23BrN2O9S
Molecular Weight: 487.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51224-13-6 |
|---|---|
| Molecular Formula | C15H23BrN2O9S |
| Molecular Weight | 487.3 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamimidoylsulfanyloxan-2-yl]methyl acetate;hydrobromide |
| Standard InChI | InChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11+,12+,13-,14+;/m1./s1 |
| Standard InChI Key | QNVDHERXTIAGPT-BHWNSSOUSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC(=N)[NH3+])OC(=O)C)OC(=O)C)OC(=O)C.[Br-] |
| SMILES | CC(=O)OCC1C(C(C(C(O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)SC(=N)[NH3+])OC(=O)C)OC(=O)C)OC(=O)C.[Br-] |
Introduction
Chemical Identity and Physical Properties
2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea Hydrobromide is characterized by specific chemical and physical properties that define its behavior in various research applications. The compound's identity is established through several parameters outlined below.
Basic Identification Parameters
The compound is unambiguously identified by its unique CAS registry number and molecular characteristics, which enable researchers to precisely reference and work with this specific chemical entity.
| Parameter | Value |
|---|---|
| CAS Registry Number | 51224-13-6 |
| Molecular Formula | C15H23BrN2O9S |
| Molecular Weight | 487.32 g/mol |
| Melting Point | 181-182°C |
| Appearance | White powder |
| Purity (Commercial) | 96-99% |
| EC Number | 610-634-5 |
Alternative Nomenclature
The compound is known by several synonyms in the scientific literature, reflecting various naming conventions and structural interpretations:
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Pseudourea,2-β-D-galactopyranosyl-2-thio-,tetraacetate, hydrobromide (7CI)
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β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, monohydrobromide (9CI)
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2-S-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-2-thiopseudourea hydrobromide
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S-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)isothiourea hydrobromide
Structural Characteristics and Chemical Properties
The chemical structure of 2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea Hydrobromide features a galactopyranose ring with four acetyl protecting groups at positions 2, 3, 4, and 6. The anomeric position (C-1) is connected to a thiopseudourea group, and the compound exists as a hydrobromide salt.
Key Structural Elements
The compound's structure includes several critical functional groups that determine its reactivity and applications:
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Galactopyranose core: A six-membered ring with the stereochemistry characteristic of β-D-galactose
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Acetyl protecting groups: Four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6
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Thiopseudourea moiety: A reactive functional group at the anomeric position
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Hydrobromide salt form: Enhances stability and solubility in certain solvents
This specific arrangement of functional groups enables the compound to participate in various glycosylation reactions while maintaining the required stereochemistry.
Applications in Glycobiology Research
2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea Hydrobromide has found significant applications in various areas of glycobiology research, where its unique structural properties make it particularly valuable.
Carbohydrate Chemistry Applications
The compound serves as an essential tool in carbohydrate chemistry research, particularly in areas requiring controlled glycosylation:
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Study of glycosylation reactions and mechanisms of carbohydrate assembly
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Investigation of the stability and reactivity of glycosidic bonds under various chemical conditions
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Exploration of biological processes such as cell signaling and molecular recognition
Glycoconjugate Synthesis
As a glycosyl donor, the compound facilitates the creation of glycoconjugates that are vital for understanding carbohydrate-protein interactions:
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Synthesis of glycoconjugates for studying interactions between carbohydrates and other biological molecules
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Development of novel carbohydrate-based materials with applications in biotechnology
Recent Research Findings
Recent studies have explored novel applications of 2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea Hydrobromide and related compounds in various fields, particularly in medicinal chemistry and drug development.
Anticancer Applications
Research has investigated the potential of similar thiosugar derivatives in developing targeted anticancer therapeutics:
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Glycoconjugates containing sulfur at the sugar anomeric position have been synthesized and evaluated for cytotoxicity against cancer cell lines
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The introduction of sulfur at the anomeric position increases stability against hydrolytic cleavage, potentially improving drug delivery capabilities
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Studies have shown that certain glycoconjugates exhibit enhanced cytotoxic activity in the presence of copper ions, particularly against the MCF-7 breast cancer cell line
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The presence of the sulfur atom instead of oxygen at the anomeric position may increase the stability of glycoconjugates against premature hydrolytic cleavage in biological systems
Drug Delivery Systems
The compound and its derivatives have potential applications in drug delivery systems:
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Research is exploring the use of thiosugar derivatives in polymers for the delivery of biologically active materials
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The selective transport of drug conjugates through glucose transporters (GLUT) is being investigated, taking advantage of GLUT overexpression in some cancer types
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Conjugation with sugar molecules may facilitate targeted drug delivery to cancer cells while minimizing accumulation in healthy tissue
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